1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole
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Overview
Description
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that contain an imidazole ring fused with a pyridine ring . They are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Molecular Structure Analysis
The molecular structure of imidazo[4,5-b]pyridines consists of a five-membered imidazole ring fused with a six-membered pyridine ring . The exact structure of “1-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole” would depend on the specific locations of the substituents on these rings.Chemical Reactions Analysis
Imidazo[4,5-b]pyridines can undergo a variety of chemical reactions, depending on the specific substituents on the rings . The exact reactions that “this compound” can undergo would depend on its specific structure.Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[4,5-b]pyridines can vary depending on their specific structure . For example, they are generally solid at room temperature .Scientific Research Applications
Compound A has been studied for its potential use in various scientific research applications. One of the most promising applications is as a potential inhibitor of a certain enzyme, which has been linked to various diseases and disorders. Compound A has also been studied for its potential use in drug delivery systems, as it has been found to be able to bind to certain proteins and deliver drugs to specific target sites.
Mechanism of Action
The exact mechanism of action of Compound A is still not fully understood. However, it is believed to interact with certain enzymes in the body to inhibit their activity. This inhibition of enzyme activity is thought to be the primary mechanism of action of Compound A.
Biochemical and Physiological Effects
Compound A has been found to have several biochemical and physiological effects. These include the inhibition of certain enzymes, the binding of certain proteins, and the delivery of drugs to specific target sites. Compound A has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. Additionally, Compound A has been found to be relatively stable, making it suitable for use in long-term experiments. However, Compound A is limited by its relatively low solubility, making it difficult to use in aqueous solutions.
Future Directions
There are several potential future directions for research into Compound A. These include further research into its mechanism of action, the development of new synthesis methods, and the exploration of its potential therapeutic applications. Additionally, further research into its pharmacokinetics and pharmacodynamics could help to better understand its potential therapeutic effects. Other potential future directions include exploring its potential use in drug delivery systems, as well as its potential use in other scientific research applications.
Synthesis Methods
Compound A was synthesized through a multi-step process. The first step was the formation of an imidazole ring from an aldehyde and an amine. This was followed by the formation of a nitrile from a nitrile precursor and a base. The nitrile was then reacted with a Grignard reagent to form an intermediate, which was then reacted with a carboxylic acid to form Compound A.
Safety and Hazards
properties
IUPAC Name |
2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-18-13-12(3-2-4-16-13)17-14(18)20-8-11(9-20)7-19-6-5-15-10-19/h2-6,10-11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMJOITXOSYACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CC(C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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